molecular formula C17H13ClN2O2 B12880297 [3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 75821-67-9

[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12880297
CAS No.: 75821-67-9
M. Wt: 312.7 g/mol
InChI Key: NKZJSHZDPWJHII-UHFFFAOYSA-N
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Description

2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a phenyl group, along with an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenylacetic acid: A related compound with similar structural features but lacking the pyrazole ring.

    Phenylacetic acid: Another related compound that lacks both the pyrazole ring and the chlorophenyl group.

    Pyrazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the pyrazole ring and the chlorophenyl group, which contribute to its distinct chemical and biological properties. This combination of structural features may enhance its potential as a bioactive molecule with therapeutic applications.

Properties

CAS No.

75821-67-9

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C17H13ClN2O2/c18-14-6-4-5-12(9-14)17-13(10-16(21)22)11-20(19-17)15-7-2-1-3-8-15/h1-9,11H,10H2,(H,21,22)

InChI Key

NKZJSHZDPWJHII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)CC(=O)O

Origin of Product

United States

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